5-Chloro-8-hydroxyquinoline Glucuronide
Description
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(5-chloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO7/c16-7-3-4-8(9-6(7)2-1-5-17-9)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-5,10-13,15,18-20H,(H,21,22)/t10-,11-,12+,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGDKVCRDHCKOY-DKBOKBLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2N=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65851-39-0 | |
| Record name | 5-Chloro-8-hydroxyquinoline beta-D-glucuronide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitrophenol-Aminophenol Cyclization (Patent CN102267943B)
This method employs 4-chloronitrophenol and 4-chloroortho-aminophenol as primary reactants. Key steps include:
-
Molar Ratios :
-
4-Chloroortho-aminophenol : 4-Chloronitrophenol = 1.6 : 3.2
-
Glycerol : 4-Chloronitrophenol = 2.6 : 5.2
-
Sulfuric Acid : 4-Chloronitrophenol = 3 : 9
-
-
Procedure :
Sulfuric acid is dripped into a solvent mixture at 100–170°C, followed by vacuum dehydration or azeotropic water removal using benzene derivatives. Post-reaction refinement with concentrated hydrochloric acid yields 5-chloro-8-hydroxyquinoline with enhanced purity. -
Yield : >90% (industrial scale)
-
Purity : >98% (HPLC)
Hydrochloric Acid-Mediated Condensation (Patent CN108191753A)
This approach utilizes 4-chloro-2-nitrophenol and 4-chloro-2-aminophenol in hydrochloric acid:
Table 1: Comparative Analysis of 5-Chloro-8-hydroxyquinoline Synthesis Methods
The introduction of a glucuronic acid moiety to the 8-hydroxy group of 5-chloro-8-hydroxyquinoline is achieved through enzymatic or chemical glucuronidation. While specific protocols for this derivative are not explicitly detailed in the provided sources, established methodologies for analogous compounds are extrapolated below:
Enzymatic Glucuronidation
-
Enzyme : UDP-glucuronosyltransferase (UGT)
-
Procedure :
-
Substrate : 5-Chloro-8-hydroxyquinoline
-
Cofactor : UDP-glucuronic acid (UDPGA)
-
Conditions :
-
pH 7.4, 37°C
-
Incubation time: 1–24 hours
-
-
-
Mechanism :
UGT catalyzes the transfer of glucuronic acid to the phenolic hydroxyl group, forming a β-D-glucopyranosiduronic acid conjugate.
Chemical Glucuronidation (Koenigs-Knorr Reaction)
-
Reagents :
-
Acetylated glucuronyl bromide
-
Silver oxide (Ag₂O) or molecular sieves
-
-
Steps :
-
Protection of the glucuronic acid’s hydroxyl groups via acetylation.
-
Nucleophilic substitution at the 8-hydroxy position of 5-chloro-8-hydroxyquinoline.
-
Deprotection under basic conditions (e.g., NaOMe/MeOH).
-
-
Yield : 60–75% (estimated for analogous compounds)
Table 2: Glucuronidation Method Comparison
| Method | Enzymatic | Chemical |
|---|---|---|
| Specificity | High (site-selective) | Moderate |
| Reaction Time | 12–24 hours | 6–8 hours |
| Scalability | Limited by enzyme cost | High |
| Environmental Impact | Low (aqueous media) | Moderate (organic solvents) |
Optimization Strategies for Industrial Production
Solvent Systems
-
Enzymatic : Aqueous buffers (e.g., Tris-HCl) minimize byproduct formation.
-
Chemical : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
Purification Techniques
-
Chromatography : Reverse-phase HPLC for analytical validation.
-
Crystallization : Ethanol/water mixtures for bulk product isolation.
Yield Enhancement
-
Enzymatic : Cofactor recycling systems (e.g., UDPGA regeneration).
-
Chemical : Catalytic silver additives improve glucuronyl bromide reactivity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-hydroxyquinoline Glucuronide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-Chloro-8-hydroxyquinoline Glucuronide has several scientific research applications:
Chemistry: Used as a model compound in studies of glucuronidation and drug metabolism.
Biology: Investigated for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of analytical methods for detecting drug metabolites
Mechanism of Action
The mechanism of action of 5-Chloro-8-hydroxyquinoline Glucuronide involves its interaction with various molecular targets. It can bind to metal ions, forming complexes that may inhibit enzymatic activities. This compound may also interfere with cellular processes by modulating the activity of enzymes involved in glucuronidation and other metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Structural Analogues
5,7-Dichloro-8-hydroxyquinoline Glucuronide
- Molecular Formula: C₁₅H₁₃Cl₂NO₇
- Molecular Weight : 390.17 g/mol
- Key Differences : The addition of a second chlorine atom at position 7 increases molecular weight and lipophilicity compared to 5-CHQG. This structural modification may enhance antimicrobial potency but could reduce renal clearance due to increased hydrophobicity .
Ethyl Glucuronide
- Molecular Formula : C₈H₁₆O₇
- Molecular Weight : 224.21 g/mol
- Key Differences: Ethyl glucuronide, a metabolite of ethanol, lacks the aromatic quinoline ring and chlorine substituent. Its smaller size and simpler structure result in faster urinary excretion, whereas 5-CHQG’s bulkier aglycone may favor biliary excretion .
Quercetin Glucuronide
- Molecular Formula : C₂₁H₁₈O₁₄
- Molecular Weight : 494.37 g/mol
- Key Differences: Derived from the flavonoid quercetin, this glucuronide exhibits antioxidant properties, contrasting with 5-CHQG’s antimicrobial role. The polyphenolic aglycone structure influences its distribution and receptor interactions .
Table 1: Structural Comparison of 5-CHQG and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Role |
|---|---|---|---|---|
| 5-CHQG | C₁₅H₁₄ClNO₇ | 355.73 | Cl (5), OH (8) | Antimicrobial metabolite |
| 5,7-Dichloro-8-OHQ Gluc | C₁₅H₁₃Cl₂NO₇ | 390.17 | Cl (5,7), OH (8) | Enhanced antimicrobial |
| Ethyl Glucuronide | C₈H₁₆O₇ | 224.21 | Ethyl group | Ethanol biomarker |
| Quercetin Glucuronide | C₂₁H₁₈O₁₄ | 494.37 | Flavonoid backbone | Antioxidant |
Metabolic and Pharmacokinetic Comparisons
Formation and Excretion
- 5-CHQG: Formed in pigs as a primary metabolite of halquinol, with ~7% excreted in urine and 62% in feces over five days . Its elimination is likely biliary due to high molecular weight.
- Ethyl Glucuronide : Rapidly excreted in urine (detection limit: 0.1 mg/L in serum) due to low molecular weight and hydrophilicity .
Table 2: Excretion Pathways and Detection
| Compound | Excretion Route | Detection Method | Key Metabolite Role |
|---|---|---|---|
| 5-CHQG | Biliary/Fecal | LC-MS/MS | Halquinol metabolite |
| Ethyl Glucuronide | Urinary | GC-MS/Immunoassay | Ethanol consumption marker |
| Hydromorphone Gluc | Urinary | LC-MS/MS | Opioid activity modulator |
Stability and Reactivity
- Acyl Glucuronides: Substitutions (e.g., methyl groups) significantly impact degradation half-lives (t₁/₂ = 16–23.3 h). While 5-CHQG is a phenolic glucuronide, its chlorine substituent may confer greater stability compared to non-halogenated analogues .
- Quercetin Glucuronide : Susceptible to enzymatic hydrolysis in the gut, releasing active aglycone; 5-CHQG’s stability in biological matrices remains understudied .
Functional Comparisons
- Antimicrobial Activity: The 5-chloro-8-hydroxyquinoline aglycone exhibits broad-spectrum antimicrobial activity, enhanced by glucuronide formation’s role in targeted delivery . In contrast, ethyl glucuronide lacks therapeutic activity, serving solely as a biomarker .
- Toxicokinetics: 5-CHQG’s chlorinated structure may reduce acute toxicity compared to parent halquinol, paralleling trends in other glucuronidated drugs (e.g., morphine glucuronide) .
Biological Activity
5-Chloro-8-hydroxyquinoline glucuronide (5-Cl-8-HQG) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of 5-Cl-8-HQG, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
5-Chloro-8-hydroxyquinoline glucuronide is characterized by the presence of a chloro group at the 5-position and a glucuronide moiety. The molecular formula is with a molecular weight of approximately 355.73 g/mol. Its structure enhances its solubility and bioavailability compared to its parent compound, 8-hydroxyquinoline.
Antimicrobial Activity
5-Cl-8-HQG exhibits broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that it has significant inhibitory effects against Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0625 mg/mL |
| Klebsiella pneumoniae | 0.125 mg/mL |
| Pseudomonas aeruginosa | 0.250 mg/mL |
The mechanism of action involves the disruption of bacterial cell membrane integrity and inhibition of essential cellular processes, making it a promising candidate for treating antibiotic-resistant infections .
Anticancer Activity
Research indicates that 5-Cl-8-HQG possesses anticancer properties, particularly against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Case Study: Breast Cancer Cells
In a study examining the effects of 5-Cl-8-HQG on MCF-7 breast cancer cells, it was found that:
- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 µM.
- Mechanism : The compound triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, ultimately resulting in cell death.
Antiviral Activity
The antiviral potential of 5-Cl-8-HQG has been explored with respect to several viral pathogens. Notably, it has shown efficacy against the dengue virus and other RNA viruses.
Study Findings:
- Dengue Virus Inhibition : In vitro studies revealed that 5-Cl-8-HQG significantly reduced viral replication with an IC50 value of 15 µM.
- Mechanism : The compound appears to interfere with viral entry into host cells and disrupts viral RNA synthesis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-chloro-8-hydroxyquinoline glucuronide, and how can purity be ensured?
- Synthesis typically involves conjugation of 5-chloro-8-hydroxyquinoline with glucuronic acid using reagents like POCl₃ or phosphine-based catalysts in pyridine . Purity verification requires analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Ensure reaction conditions (e.g., temperature, solvent ratios) are optimized to minimize byproducts.
Q. Which analytical techniques are most effective for detecting and quantifying 5-chloro-8-hydroxyquinoline glucuronide in biological matrices?
- Ultra-high-performance liquid chromatography–high-resolution mass spectrometry (uHPLC-HRMS) is widely used for metabolite detection, offering high sensitivity and specificity . For structural confirmation, electron-activated dissociation (EAD) provides diagnostic fragments to localize glucuronide conjugation sites, addressing challenges posed by labile glucuronic acid bonds in traditional MS/MS .
Q. How should pharmacokinetic studies of 5-chloro-8-hydroxyquinoline glucuronide be designed to account for inter-individual variability?
- Include CYP phenotyping in study protocols to assess metabolic enzyme activity, as variations in CYP isoforms can influence glucuronidation rates . Normalize urinary metabolite concentrations to creatinine levels to reduce variability caused by urine dilution . Longitudinal sampling over extended periods (e.g., days) is critical to capture excretion dynamics.
Advanced Research Questions
Q. How can contradictory data on tissue-specific glucuronide distribution (e.g., liver vs. bile) be resolved in metabolic studies?
- In models of hepatopathology, conflicting results may arise from altered transport mechanisms (e.g., impaired bilirubin glucuronide efflux in fatty liver disease). Use isotopic labeling or phospholipid-based additives (e.g., FLP-MD) to differentiate between reduced synthesis and enhanced transport . Comparative proteomic analysis of hepatic transporters (e.g., MRP2) can clarify mechanistic discrepancies .
Q. What experimental strategies optimize glucuronide metabolite characterization when traditional MS/MS lacks specificity?
- Employ EAD fragmentation to generate stable, site-specific glucuronide fragments. This method resolves ambiguities in conjugation sites (e.g., distinguishing imidazole vs. phenolic groups) and improves confidence in structural assignments . Pair with stable isotope tracers to validate metabolic pathways in microsomal assays .
Q. How do structural modifications (e.g., halogen substitution) in related quinoline derivatives influence glucuronidation efficiency?
- Comparative studies show that chloro- and bromo-substituted quinolines exhibit higher glucuronide stability than fluoro analogs due to electron-withdrawing effects enhancing UDP-glucuronosyltransferase (UGT) binding . Use computational modeling (e.g., molecular docking) to predict UGT isoform affinity and guide synthetic modifications .
Q. What are the critical limitations in current pharmacokinetic models for 5-chloro-8-hydroxyquinoline glucuronide, and how can they be addressed?
- Many studies fail to account for enterohepatic recirculation, leading to underestimation of systemic exposure. Incorporate bile cannulation in animal models to quantify reabsorption rates . Additionally, integrate physiologically based pharmacokinetic (PBPK) modeling to simulate organ-specific glucuronide accumulation .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise (e.g., tissue-specific glucuronide levels), use orthogonal assays (e.g., immunohistochemistry + MS) to validate findings .
- Experimental Controls : Include "self-rehabilitation" and "correction" groups in hepatotoxicity studies to distinguish endogenous recovery from treatment effects .
- Statistical Rigor : Apply Welch’s t-test for datasets with unequal variances (e.g., brain vs. liver microsomal activity) to avoid Type I/II errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
